molecular formula C15H17NO3S2 B11362278 Methyl 5'-pivalamido-[2,3'-bithiophene]-4'-carboxylate

Methyl 5'-pivalamido-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B11362278
M. Wt: 323.4 g/mol
InChI Key: AVZUTMVKPFJWBC-UHFFFAOYSA-N
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Description

METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties . This particular compound is characterized by the presence of a methyl ester group, a dimethylpropanamido group, and a bithienyl structure, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiophene core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5’-(2,2-DIMETHYLPROPANAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the dimethylpropanamido group and the methyl ester enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H17NO3S2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C15H17NO3S2/c1-15(2,3)14(18)16-12-11(13(17)19-4)9(8-21-12)10-6-5-7-20-10/h5-8H,1-4H3,(H,16,18)

InChI Key

AVZUTMVKPFJWBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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